REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH3:6][C:7]1(C)[CH2:12][CH:11]2[CH2:13][CH:8]1C=C2.[CH3:15][C:16]1[CH2:20]C=C[CH:17]=1>>[CH3:6][C:7]1[CH2:12][CH:11]=[CH:13][CH:8]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH3:17][C:16](=[CH2:15])[CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
5,5-dimethyl-2-norbornene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2C=CC(C1)C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the same manner as in Example 2, a Diels-Alder reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH3:6][C:7]1(C)[CH2:12][CH:11]2[CH2:13][CH:8]1C=C2.[CH3:15][C:16]1[CH2:20]C=C[CH:17]=1>>[CH3:6][C:7]1[CH2:12][CH:11]=[CH:13][CH:8]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH3:17][C:16](=[CH2:15])[CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
5,5-dimethyl-2-norbornene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2C=CC(C1)C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the same manner as in Example 2, a Diels-Alder reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH3:6][C:7]1(C)[CH2:12][CH:11]2[CH2:13][CH:8]1C=C2.[CH3:15][C:16]1[CH2:20]C=C[CH:17]=1>>[CH3:6][C:7]1[CH2:12][CH:11]=[CH:13][CH:8]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH3:17][C:16](=[CH2:15])[CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
5,5-dimethyl-2-norbornene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2C=CC(C1)C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the same manner as in Example 2, a Diels-Alder reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |